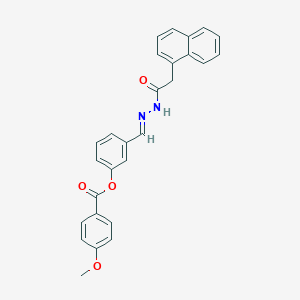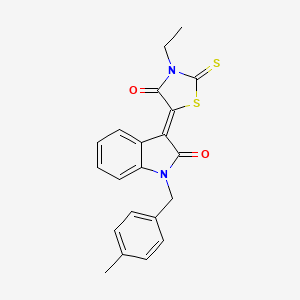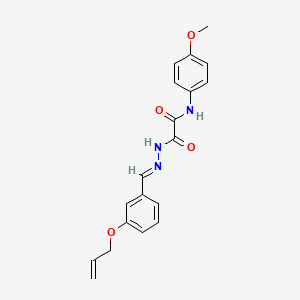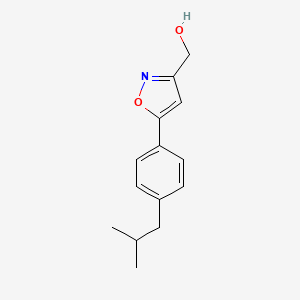
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a purine core substituted with a methoxybenzyl group, a nonyl chain, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable purine derivative, followed by alkylation with a nonyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-((4-Methoxybenzyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-((4-Methoxybenzyl)amino)-3-methyl-7-decyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific nonyl chain length, which can influence its chemical properties and biological activity
Propriétés
Formule moléculaire |
C23H33N5O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
8-[(4-methoxyphenyl)methylamino]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H33N5O3/c1-4-5-6-7-8-9-10-15-28-19-20(27(2)23(30)26-21(19)29)25-22(28)24-16-17-11-13-18(31-3)14-12-17/h11-14H,4-10,15-16H2,1-3H3,(H,24,25)(H,26,29,30) |
Clé InChI |
LHVRJYYJZPDUIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021528.png)
![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12021540.png)

![2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12021560.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021565.png)
